molecular formula C20H18F2N4O2S2 B2836071 2,5-difluoro-N-(2-(6-methyl-2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzenesulfonamide CAS No. 896327-62-1

2,5-difluoro-N-(2-(6-methyl-2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzenesulfonamide

Cat. No.: B2836071
CAS No.: 896327-62-1
M. Wt: 448.51
InChI Key: VUVOTKUVTYMNPM-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties including antibiotic, antidiabetic, diuretic, and anti-inflammatory effects .


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, sulfonamides, thiazoles, and triazoles can participate in a variety of chemical reactions. For example, sulfonamides can be hydrolyzed under acidic or basic conditions, and thiazoles and triazoles can participate in nucleophilic substitutions or additions .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many sulfonamide drugs work by inhibiting the enzyme dihydropteroate synthase, preventing the synthesis of folic acid in bacteria and leading to their death .

Safety and Hazards

Sulfonamides are generally safe for use in humans, but they can cause allergic reactions in some people. They can also cause photosensitivity, leading to skin rashes when exposed to sunlight .

Properties

IUPAC Name

2,5-difluoro-N-[2-[6-methyl-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N4O2S2/c1-12-3-5-14(6-4-12)19-24-20-26(25-19)13(2)17(29-20)9-10-23-30(27,28)18-11-15(21)7-8-16(18)22/h3-8,11,23H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVOTKUVTYMNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=C(SC3=N2)CCNS(=O)(=O)C4=C(C=CC(=C4)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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